molecular formula C11H18N4O B1471624 2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol CAS No. 1532971-18-8

2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol

Cat. No.: B1471624
CAS No.: 1532971-18-8
M. Wt: 222.29 g/mol
InChI Key: IUALWTIXENSHHR-UHFFFAOYSA-N
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Description

2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol is a chemical compound with a molecular formula of C11H18N4O and a molecular weight of 222.29 g/mol . This synthetically versatile pyrimidine derivative features a 6-amino pyrimidine core, a strategically positioned cyclopropyl group, and an ethanolamino side chain with an ethyl substitution. The cyclopropyl moiety is a common structural feature in medicinal chemistry known to influence a compound's metabolic stability, lipophilicity, and conformational properties . The specific substitution pattern of the pyrimidine ring at the 2, 4, and 6 positions makes this compound a valuable, multifunctional building block for chemical biology and drug discovery research. It serves as a key intermediate for synthesizing more complex molecules, particularly for constructing libraries of heterocyclic compounds for biological screening . While the exact mechanism of action for this specific compound is a subject of ongoing research, molecules with analogous pyrimidine-ethanolamine architectures have been investigated in various pharmacological contexts. Related compounds have been explored as antagonists for purinergic receptors and as potential inhibitors of specific kinases . The primary application of this reagent is in synthetic organic chemistry and pharmaceutical research, where it is used to develop novel small-molecule probes and candidates. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate precautions.

Properties

IUPAC Name

2-[(6-amino-2-cyclopropylpyrimidin-4-yl)-ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-15(5-6-16)10-7-9(12)13-11(14-10)8-3-4-8/h7-8,16H,2-6H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUALWTIXENSHHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=NC(=NC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol, with the CAS number 1532971-18-8 and molecular formula C11H18N4OC_{11}H_{18}N_{4}O, is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

PropertyValue
Molecular Weight222.29 g/mol
Molecular FormulaC₁₁H₁₈N₄O
IUPAC NameThis compound

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator, although detailed mechanisms remain to be fully elucidated.

Therapeutic Potential

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Effects :
    • Studies have shown that pyrimidine derivatives can significantly inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example, related compounds demonstrated an IC50 value of approximately 0.04μmol0.04\,\mu mol for COX-2 inhibition, comparable to established anti-inflammatory drugs like celecoxib .
  • Cytotoxic Activity :
    • Investigations into similar compounds reveal promising cytotoxic effects against various cancer cell lines. For instance, certain pyrimidine derivatives exhibited enhanced cytotoxicity when evaluated against breast cancer cell lines (MDA-MB-231), with some showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .
  • Antimicrobial Properties :
    • There is emerging evidence suggesting that pyrimidine derivatives possess antimicrobial activity. Further studies are needed to explore the spectrum of this activity and its potential applications in treating infections.

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Study on Anti-inflammatory Activity :
    • A series of pyrimidine derivatives were tested for their ability to suppress inflammation in animal models. The results indicated that these compounds significantly reduced edema and granuloma formation, suggesting a strong anti-inflammatory potential .
  • Cytotoxicity Assessment :
    • A study focused on a new series of pyrimidine derivatives revealed that compounds exhibited notable cytotoxic effects against multiple cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry and Hoechst staining techniques .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural similarities with several pyrimidine- and quinoline-based derivatives. Key differences lie in the substituents on the heterocyclic core and the nature of the side chain. Below is a comparative analysis:

Compound Core Structure Substituents Key Features
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol Pyrimidine 6-Amino, 2-cyclopropyl, ethylaminoethanol Enhanced metabolic stability due to cyclopropyl; polar amino group for H-bonding
Hydroxychloroquine (HCQ) Quinoline 7-Chloro, pentyl, ethylaminoethanol Antimalarial activity; ethylaminoethanol enhances solubility
2-[(6-Methyl-2-propylpyrimidin-4-yl)amino]ethanol Pyrimidine 6-Methyl, 2-propyl, aminoethanol Increased lipophilicity; reduced steric hindrance
2-((6-Amino-5-nitro-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethan-1-ol Pyrimidine 5-Nitro, 2-pyrrolidinyl, aminoethanol Nitro group may confer reactivity or toxicity risks
2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethanol Pyrazolo-pyrimidine Cyclopentyl, 1-methyl, aminoethanol Fused heterocycle for target specificity; intermediate in drug synthesis

Preparation Methods

General Synthetic Strategy Overview

The preparation of 2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol generally involves:

  • Construction of the substituted pyrimidine core.
  • Introduction of the cyclopropyl group at the 2-position of the pyrimidine ring.
  • Installation of the aminoethyl alcohol side chain at the 4-position via nucleophilic substitution or amination.
  • Selective introduction of the 6-amino group on the pyrimidine ring.

This approach aligns with common pyrimidine synthesis methods that utilize cyclization of cyanoacetate and urea derivatives, halogenation, amination, and alkylation steps.

Preparation of the Pyrimidine Core

A key step is the synthesis of the substituted pyrimidine ring bearing the 6-amino and 2-cyclopropyl groups. According to a green and efficient method for preparing 4-amino-2,6-dimethoxypyrimidine (a related pyrimidine core), the cyclization of cyanoacetate esters with urea under reflux in methanol or ethanol with sodium metal as a base is effective. This method avoids toxic reagents like phosphorus oxychloride and reduces environmental impact while maintaining high yields (around 95-97%).

Table 1. Cyclization Reaction Conditions for Pyrimidine Core Synthesis

Parameter Condition Effect/Outcome
Base Broken sodium metal (2 mmol/mL solvent) Efficient deprotonation and cyclization
Solvent Absolute methanol or ethanol Suitable for dissolving reactants
Temperature 65–80 °C reflux Promotes cyclization
Time 3–4 hours Complete reaction
pH Adjustment Neutralization with acetic acid Precipitates pyrimidinedione
Yield 95–97% High purity intermediate

This intermediate, 4-amino-2,6-pyrimidinedione, can then be methylated or otherwise functionalized to introduce substituents at the 2- and 6-positions.

Introduction of the Cyclopropyl Group at the 2-Position

The 2-cyclopropyl substituent is typically introduced via nucleophilic substitution or cross-coupling reactions on a halogenated pyrimidine intermediate. For example, halogenation at the 2-position (chlorination or bromination) followed by Suzuki or Negishi coupling with cyclopropyl organometallic reagents can install the cyclopropyl group.

Though direct literature on this exact substitution is limited in the provided sources, analogous methods in pyrimidine chemistry involve:

  • Preparation of 2-halopyrimidine derivatives.
  • Palladium-catalyzed cross-coupling with cyclopropyl boronic acid or cyclopropyl zinc reagents.
  • Mild reaction conditions to preserve the amino groups.

Aminoethyl Side Chain Installation

The 4-position aminoethyl side chain (–N(ethyl)–CH2CH2OH) can be introduced via nucleophilic substitution of a 4-halopyrimidine intermediate with 2-aminoethanol or its derivatives. This step often proceeds under basic or neutral conditions to avoid side reactions.

A typical approach:

  • Synthesize 4-chloropyrimidine or 4-bromopyrimidine intermediate.
  • React with ethylamine or ethylaminoethanol under reflux or microwave-assisted conditions.
  • Purify to isolate the desired aminoethyl-substituted pyrimidine.

Selective Amination at the 6-Position

The 6-amino group is introduced either by direct amination of a 6-chloropyrimidine intermediate or by reduction of a nitro group at the 6-position if initially introduced as a nitro substituent.

  • Nucleophilic aromatic substitution (S_NAr) with ammonia or ammonium salts on 6-chloropyrimidine.
  • Catalytic hydrogenation of 6-nitropyrimidine derivatives.

Example Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Sodium metal, methyl/ethyl cyanoacetate, urea, reflux in methanol/ethanol 4-amino-2,6-pyrimidinedione intermediate
2 Halogenation POCl3 or other chlorinating agents 2,4,6-trichloropyrimidine intermediate
3 Substitution (Cyclopropyl) Pd-catalyzed cross-coupling with cyclopropylboronic acid 2-cyclopropyl substituted pyrimidine
4 Nucleophilic substitution Ethanolamine or ethylaminoethanol 4-(ethylamino)ethanol substitution
5 Amination Ammonia or ammonium salts 6-amino group installation

Research Findings and Optimization Notes

  • The green cyclization method using sodium metal and cyanoacetate esters improves yield and reduces hazardous waste compared to traditional phosphorus oxychloride routes.
  • Phase transfer catalysts and methylating agents like dimethyl sulfate or dimethyl carbonate have been successfully used to methylate pyrimidinedione intermediates, which could be adapted for other alkylations.
  • Microwave-assisted protocols for related pyrimidine derivatives have shown reduced reaction times and improved yields, suggesting potential for optimization in this synthesis.
  • Palladium-catalyzed cross-coupling reactions are well-established for introducing cyclopropyl groups on heteroaromatic rings, providing regioselectivity and functional group tolerance.

Summary Table of Key Preparation Steps

Preparation Step Typical Reagents/Conditions Yield/Notes
Cyclization of cyanoacetate + urea Sodium metal, methanol/ethanol, reflux 3-4h 95–97% yield, green method
Halogenation of pyrimidine POCl3 or alternative chlorinating agents Requires careful handling
Cyclopropyl group introduction Pd-catalyzed cross-coupling with cyclopropylboronic acid High regioselectivity, mild conditions
Aminoethyl substitution Reaction with ethylaminoethanol or 2-aminoethanol Efficient nucleophilic substitution
Amination at 6-position Ammonia substitution or reduction Selective amination achievable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(ethyl)amino)ethan-1-ol

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